molecular formula C10H18O2 B14491862 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol CAS No. 65611-75-8

3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol

Cat. No.: B14491862
CAS No.: 65611-75-8
M. Wt: 170.25 g/mol
InChI Key: GCWCOTRNXSHTOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol typically involves the hydroxylation of limonene. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to achieve the dihydroxylation of limonene . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the diol compound.

Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to achieve the hydroxylation of limonene. These methods are often preferred due to their environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the diol can lead to the formation of alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol has various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3-Methyl-4-(prop-1-en-1-yl)cyclohexane-1,2-diol can be compared with other similar compounds, such as:

    Limonene: The parent compound from which the diol is derived. Limonene is a monoterpene with a similar structure but lacks the hydroxyl groups.

    Limonene-1,2-epoxide: An epoxide derivative of limonene that can be further converted to the diol through hydrolysis.

    Menthol: A cyclic terpene alcohol with similar structural features but different functional groups and properties.

The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

65611-75-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-methyl-4-prop-1-enylcyclohexane-1,2-diol

InChI

InChI=1S/C10H18O2/c1-3-4-8-5-6-9(11)10(12)7(8)2/h3-4,7-12H,5-6H2,1-2H3

InChI Key

GCWCOTRNXSHTOX-UHFFFAOYSA-N

Canonical SMILES

CC=CC1CCC(C(C1C)O)O

Origin of Product

United States

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